molecular formula C16H21NO4S B11795582 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid

Cat. No.: B11795582
M. Wt: 323.4 g/mol
InChI Key: PPBMAMIHJDLZDF-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amine group using benzyloxycarbonyl chloride under basic conditions.

    Attachment of the Methylthio Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the benzyloxycarbonyl group to a primary amine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Primary Amines: From reduction of the benzyloxycarbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: For studying the interactions of piperidine derivatives with biological targets.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: As a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Such as piperidine-4-carboxylic acid.

    Benzyloxycarbonyl Compounds: Such as benzyloxycarbonyl chloride.

    Methylthio Compounds: Such as methylthioacetic acid.

Uniqueness

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-(methylthio)acetic acid is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-7-9-17(10-8-13)16(20)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19)

InChI Key

PPBMAMIHJDLZDF-UHFFFAOYSA-N

Canonical SMILES

CSC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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